molecular formula C6H8BrClN2O B2690659 5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride CAS No. 2253640-42-3

5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride

Cat. No.: B2690659
CAS No.: 2253640-42-3
M. Wt: 239.5
InChI Key: HNDOJLZEQBLBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride is a heterocyclic compound that contains a pyridine ring substituted with amino, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride typically involves the bromination of 6-methyl-2-aminopyridine. The process begins by dissolving 6-methyl-2-aminopyridine and anhydrous sodium acetate in glacial acetic acid. The mixture is cooled, and bromine is added dropwise while maintaining the temperature. After the addition of bromine, the reaction mixture is stirred, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into different amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include substituted pyridines, nitro derivatives, and complex heterocyclic compounds

Scientific Research Applications

5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-6-methylpyridine: Similar structure but lacks the carbonyl group.

    5-Bromo-3-ethyl-6-methylpyridin-2-one: Similar structure with an ethyl group instead of an amino group.

    5-Amino-3-methyl-1-phenylpyrazole: Contains a pyrazole ring instead of a pyridine ring .

Uniqueness

5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride is unique due to the presence of both amino and bromo substituents on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.ClH/c1-3-5(8)2-4(7)6(10)9-3;/h2H,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDOJLZEQBLBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-42-3
Record name 5-amino-3-bromo-6-methyl-1,2-dihydropyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.